molecular formula C25H27NO5 B2839244 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide CAS No. 879565-86-3

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide

Cat. No.: B2839244
CAS No.: 879565-86-3
M. Wt: 421.493
InChI Key: WNEKMRQJPUCZGP-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic chromene derivative characterized by a 4-oxo-4H-chromene core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 8, and a cyclohexanecarboxamide moiety at position 2. The 4-oxo chromene scaffold is a well-studied pharmacophore in medicinal chemistry, often associated with biological activities such as anti-inflammatory, anticancer, and antimicrobial properties . The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance π-π stacking interactions and modulate solubility.

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-15-8-7-11-18-22(27)21(17-12-13-19(29-2)20(14-17)30-3)25(31-23(15)18)26-24(28)16-9-5-4-6-10-16/h7-8,11-14,16H,4-6,9-10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEKMRQJPUCZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3CCCCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the chromenone core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclohexanecarboxamide Formation: The final step involves the coupling of the intermediate product with cyclohexanecarboxylic acid or its derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols or amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, preliminary studies indicate that this compound may exhibit therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromenone core and dimethoxyphenyl group are likely to play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Position 3 Substituent Position 2 Substituent Position 8 Substituent Key Functional Groups
Target Compound 4-oxo-4H-chromene 3,4-Dimethoxyphenyl Cyclohexanecarboxamide Methyl 4-oxo, methoxy, carboxamide
4-oxo-4H-chromene-3-carboxaldehyde 4-oxo-4H-chromene Carboxaldehyde - - 4-oxo, aldehyde
2-(N-Methyl-N-phenylamino)-4-oxochromene-3-carboxaldehyde 4-oxo-4H-chromene Carboxaldehyde N-Methyl-N-phenylamino - 4-oxo, aldehyde, tertiary amine
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride Non-chromene 3,4-Dimethoxyphenethyl Carbamoylpropyl - Dimethoxy, carbamoyl, ammonium

Electronic and Steric Effects

  • 3,4-Dimethoxyphenyl vs. Carboxaldehyde (Position 3): The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, enhancing resonance stabilization and π-stacking capacity compared to the electron-withdrawing aldehyde group in 4-oxo-4H-chromene-3-carboxaldehyde. This substitution likely increases solubility in polar aprotic solvents .
  • Cyclohexanecarboxamide vs. This may influence binding to biological targets or crystal packing efficiency .
  • Methyl Group at Position 8: The methyl substituent in the target compound adds steric bulk absent in other analogues, possibly affecting intermolecular interactions in solid-state structures or modulating metabolic stability .

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structure and potential biological activities have garnered significant interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C23H25NO5
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 879589-90-9

This structure includes a chromen-4-one core, a dimethoxyphenyl group, and a cyclohexanecarboxamide moiety, which contribute to its diverse biological activities.

This compound exhibits various mechanisms of action that underlie its biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, such as:
    • Tyrosinase : Involved in melanin synthesis, which may affect pigmentation disorders.
    • Cyclooxygenase (COX) : Modulates inflammatory responses by inhibiting prostaglandin synthesis.
  • Antioxidant Activity : The compound possesses significant antioxidant properties, likely due to the presence of methoxy groups that stabilize free radicals.
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways, suggesting potential applications in cancer therapy.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)
MCF-712.5
A54915.0

Anti-inflammatory Properties

The compound's ability to inhibit COX enzymes suggests its potential as an anti-inflammatory agent. In animal models, it has shown effectiveness in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals with an IC50 value of 18 µM, highlighting its potential as a natural antioxidant.
  • In Vivo Studies :
    • Animal studies demonstrated that administration of the compound led to significant reductions in tumor size in xenograft models. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors compared to controls.
  • Docking Studies :
    • Molecular docking simulations revealed favorable binding interactions with target proteins related to cancer progression and inflammation, supporting the experimental findings regarding its biological activity.

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